molecular formula C₂₀H₁₉F₂N₃O₅ B560016 Dolutegravir CAS No. 1051375-16-6

Dolutegravir

Número de catálogo B560016
Número CAS: 1051375-16-6
Peso molecular: 419.38
Clave InChI: RHWKPHLQXYSBKR-BMIGLBTASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dolutegravir is an antiviral agent used for the treatment of HIV-1 infections in combination with other antiretroviral agents . It is used together with other medicines for the treatment of the infection caused by human immunodeficiency virus (HIV) in patients who have not received anti-HIV medicines in the past or to replace their current anti-HIV medicines .


Synthesis Analysis

Dolutegravir can be synthesized from commercially available methyl 4-methoxy-3-oxobutanote through 1- (2,2-dimethoxyethyl)-5-methoxy-6- (methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid as the key intermediate . An efficient continuous flow process for the synthesis of dolutegravir was also investigated .


Molecular Structure Analysis

Dolutegravir has the chemical formula C20H19F2N3O5 and a molecular weight of 419.4 g/mol . Further characterization using differential scanning calorimetry and X-ray diffraction confirmed the amorphous nature of the drug in the nanosuspension, explaining the enhanced solubility .


Chemical Reactions Analysis

A nanosuspension of dolutegravir, an antiviral drug with solubility issues, was developed and optimized using a Design of Experiments (DoE) approach . The formulation process involved high-speed homogenization and probe sonication techniques, with Soluplus as the selected surfactant .


Physical And Chemical Properties Analysis

Dolutegravir has the chemical formula C20H19F2N3O5 and a molecular weight of 419.4 g/mol . Its melting point is indicated to be between 190 and 193 °C .

Aplicaciones Científicas De Investigación

Summary of the Application

Dolutegravir, an HIV drug, has been modified to create new derivatives bearing different 1,2,3-triazole moieties. These derivatives have been tested for their antitumor activity .

Methods of Application

The new dolutegravir derivatives were prepared via click reactions. In vitro biological experiments were performed in several lung cancer cell lines .

Results or Outcomes

The novel compounds displayed potent anti-tumor ability. Especially, the compound 9e with a substituent of 2-methyl-3-nitrophenyl and the compound 9p with a substituent of 3-trifluoromethylphenyl were effective against PC-9 cell line with IC 50 values of 3.83 and 3.17 µM, respectively . These compounds could induce cancer cell apoptosis, inhibit cancer cell proliferation, change the cell cycle, and increase the level of reactive oxygen species (ROS) which further induce tumor cell apoptosis .

2. Dolutegravir-based Antiretroviral Therapy

Summary of the Application

Dolutegravir is an integrase strand transfer inhibitor that has been recommended for use in first-line antiretroviral regimens by the World Health Organisation. This study assesses the efficacy, safety, and tolerability of first-line dolutegravir-based antiretrovirals amongst adults living with HIV in Durban, South Africa .

Methods of Application

This was a mixed-methods study, which comprised a cross-sectional survey and longitudinal retrospective follow-up of medical records .

Results or Outcomes

There was a significant change in immunological outcomes after dolutegravir initiation. An assessment of laboratory parameters showed that there was a significant decrease in cholesterol and increase in creatinine levels. Increased weight was shown by 60.7% of the participants but was not associated with age, gender, CD4 counts, and previous antiretroviral usage .

3. Preparation and Evaluation of Dolutegravir Nanosuspension

Summary of the Application

A nanosuspension of Dolutegravir, an antiviral drug with solubility issues, was developed and optimized using a Design of Experiments (DoE) approach. The nanosuspension showed a significant improvement in drug dissolution compared to the pure drug .

Methods of Application

The formulation process involved high-speed homogenization and probe sonication techniques, with Soluplus as the selected surfactant. The optimized nanosuspension demonstrated desirable pharmacokinetic profiles, surface morphology, and drug content .

Results or Outcomes

The Dolutegravir nanoparticles had a mean size of 337.1 nm, a low polydispersity index, and a negative zeta potential, indicating good stability. Experimental results in Wistar rats showed higher bioavailability for the nanosuspension compared to the pure drug, as evidenced by the increased AUC value .

4. Clinical Effectiveness of Dolutegravir in the Treatment of HIV/AIDS

Summary of the Application

Dolutegravir has been shown to be well tolerated and demonstrated virological suppression comparable to other integrase strand transfer inhibitors (INSTIs) and superiority against other first-line agents, including efavirenz and boosted protease inhibitors .

Methods of Application

This application involves the clinical use of Dolutegravir as a part of antiretroviral therapy for HIV/AIDS patients .

Results or Outcomes

Earlier studies have demonstrated that Dolutegravir, when used with a nucleoside backbone in treatment-naïve and -experienced patients, has been well tolerated and demonstrated virological suppression comparable to other INSTIs and superiority against other first-line agents, including efavirenz and boosted protease inhibitors .

5. Discovery of Dolutegravir Derivative

Summary of the Application

The results of clinical studies show that Dolutegravir (DTG) is better than a control drug in the treatment of HIV first-infected people and has better effect on patients who failed treatment without use of integrase inhibitors .

Methods of Application

This application involves the clinical use of Dolutegravir as a part of antiretroviral therapy for HIV/AIDS patients .

Results or Outcomes

Good responses were also found in adult patients who were resistant to raltegravir (RAL) or elvitegravir (EVG) .

6. Dolutegravir in the Management of HIV-1

Summary of the Application

In well-designed clinical trials in treatment-naive or treatment-experienced, integrase inhibitor-naive patients, dolutegravir-based combinations were shown to be noninferior or superior to raltegravir-based combinations, an efavirenz-based combination and ritonavir-boosted darunavir-based combinations with respect to virological suppression .

Methods of Application

This application involves the clinical use of Dolutegravir as a part of antiretroviral therapy for HIV/AIDS patients .

Results or Outcomes

Dolutegravir-based combinations were shown to be noninferior or superior to raltegravir-based combinations, an efavirenz-based combination and ritonavir-boosted darunavir-based combinations with respect to virological suppression (plasma HIV-1 RNA <50 copies/mL) at week 48 .

Safety And Hazards

Dolutegravir can reduce renal tubule secretion of substances excreted via OCT2, with a slight initial increase in creatinine, with no risk of renal toxicity . Common adverse events include headache, nausea, and diarrhea .

Propiedades

IUPAC Name

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWKPHLQXYSBKR-BMIGLBTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909356
Record name Dolutegravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble
Record name Dolutegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Dolutegravir is an HIV-1 antiviral agent. It inhibits HIV integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration in the host cell. The strand transfer step is essential in the HIV replication cycle and results in the inhibition of viral activity. Dolutegravir has a mean EC50 value of 0.5 nM (0.21 ng/mL) to 2.1 nM (0.85 ng/mL) in peripheral blood mononuclear cells (PBMCs) and MT-4 cells., Dolutegravir inhibits HIV integrase by binding to the integrase active site and blocking the strand transfer step of retroviral deoxyribonucleic acid (DNA) integration which is essential for the HIV replication cycle. Strand transfer biochemical assays using purified HIV-1 integrase and pre-processed substrate DNA resulted in IC50 values of 2.7 nM and 12.6 nM.
Record name Dolutegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dolutegravir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8152
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Dolutegravir

CAS RN

1051375-16-6
Record name Dolutegravir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051375-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dolutegravir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dolutegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dolutegravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.237.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOLUTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO1W9H7M1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dolutegravir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8152
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

190-193ºC
Record name Dolutegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Citations

For This Compound
26,600
Citations
SY Rhee, PM Grant, PL Tzou, G Barrow… - Journal of …, 2019 - academic.oup.com
… reviewed dolutegravir resistance studies to identify mutations emerging under dolutegravir selection pressure, the effect of INSTI resistance mutations on in vitro dolutegravir …
Number of citations: 107 academic.oup.com
CE Kandel, SL Walmsley - Drug design, development and therapy, 2015 - Taylor & Francis
Dolutegravir is the newest integrase strand transfer inhibitor to be approved for the treatment of human immunodeficiency virus (HIV) infection. Dolutegravir … efficacy of dolutegravir in the …
Number of citations: 120 www.tandfonline.com
C Katlama, R Murphy - Expert opinion on investigational drugs, 2012 - Taylor & Francis
Introduction: Development of new antiretroviral drugs which are highly potent, tolerable over the long term and with a high genetic barrier to resistance is essential for the treatment of a …
Number of citations: 90 www.tandfonline.com
I Wijting, C Rokx, C Boucher, J van Kampen, S Pas… - The lancet HIV, 2017 - thelancet.com
… , our results clearly show that dolutegravir should not be used as maintenance monotherapy. Investigators in ongoing studies of dolutegravir monotherapy should strongly reconsider …
Number of citations: 130 www.thelancet.com
WDF Venter, M Moorhouse, S Sokhela… - … England Journal of …, 2019 - Mass Medical Soc
Background Two drugs under consideration for inclusion in antiretroviral therapy (ART) regimens for human immunodeficiency virus (HIV) infection are dolutegravir (DTG) and tenofovir …
Number of citations: 504 www.nejm.org
L Elzi, S Erb, H Furrer, M Cavassini, A Calmy… - Aids, 2017 - journals.lww.com
… In conclusion, our study confirms the excellent tolerability of the INSTIs raltegravir and dolutegravir in the treatment of HIV-infected individuals. Raltegravir or dolutegravir drug toxicity is …
Number of citations: 131 journals.lww.com
NAMSAL ANRS 12313 Study … - New England Journal of …, 2019 - Mass Medical Soc
… African country known for HIV-1 with a high level of genetic diversity and an increasing rate of primary drug resistance, 9 in which we compared the efficacy and safety of a dolutegravir-…
Number of citations: 213 www.nejm.org
BM Shah, JJ Schafer… - … : The Journal of Human …, 2014 - Wiley Online Library
… safety of dolutegravir for treatment‐naive and treatment‐experienced patients. Compared with other INSTI s, dolutegravir has a higher genetic barrier to resistance. Dolutegravir was …
DA Osterholzer, M Goldman - Clinical infectious diseases, 2014 - academic.oup.com
Dolutegravir (DTG), a next-generation integrase strand transfer inhibitor (INSTI), was recently approved for use in the treatment of human immunodeficiency virus infection. In treatment-…
Number of citations: 61 academic.oup.com
MM Miller, MD Liedtke, SM Lockhart… - Infection and Drug …, 2015 - Taylor & Francis
Dolutegravir is the most recent integrase strand transfer inhibitor … As a tricyclic carbamoyl pyridone analog, dolutegravir is rapidly … As a substrate of CYP 3A4, dolutegravir is affected by …
Number of citations: 26 www.tandfonline.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.